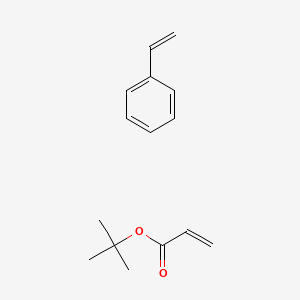

Tert-butylprop-2-enoat; Styrol

Übersicht

Beschreibung

“Tert-butyl prop-2-enoate;styrene” seems to refer to a combination of two compounds: Tert-butyl prop-2-enoate (also known as Butyl acrylate) and Styrene . Butyl acrylate is an organic compound with the formula C4H9O2CCH=CH2, a colorless liquid, and the butyl ester of acrylic acid . It is used commercially on a large scale as a precursor to poly (butyl acrylate) . Styrene is a derivative of benzene (C6H5CH=CH2) and is an important compound in the plastics industry .

Synthesis Analysis

Butyl acrylate can be produced by the acid-catalyzed esterification of acrylic acid with butanol . It polymerizes easily, therefore, commercial preparations contain polymerization inhibitors such as hydroquinone, phenothiazine, or hydroquinone ethyl ether .

Molecular Structure Analysis

The molecular structure of butyl acrylate consists of a vinyl group (two carbon atoms double-bonded to each other) directly attached to the carbonyl carbon of the ester group . This makes acrylates bifunctional in nature: the vinyl group is susceptible to polymerization, and the carbonyl group carries myriad functionality using alcohols or amines .

Chemical Reactions Analysis

Butyl acrylate is known to polymerize easily, especially in the presence of initiators . The polymerization of butyl acrylate is a strong exothermic reaction . The thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, have been studied .

Physical and Chemical Properties Analysis

Butyl acrylate is a colorless liquid with a strong, fruity odor . It has a density of 0.89 g/mL at 20°C, a melting point of -64 °C, and a boiling point of 145 °C . It is soluble in ethanol, ethyl ether, acetone, and carbon tetrachloride, but only slightly soluble in water (0.1% at 20°C) .

Wissenschaftliche Forschungsanwendungen

Tert-Butylprop-2-enoat (Butylacrylat)

- Polymerisation und Copolymere:

- Butylacrylat dient als Monomer bei der Herstellung von Poly(tert-butyl acrylat)-Polymeren. Diese Polymere finden aufgrund ihrer Flexibilität und Zähigkeit Anwendung in Beschichtungen, Klebstoffen und Dichtstoffen .

- Es beteiligt sich auch an der Synthese von Poly(Acrylsäure)-Polyelektrolyt-Bürsten, die Anwendungen in der kontrollierten Wirkstoffabgabe und Oberflächenmodifikation haben .

- Butylacrylat trägt zur Formulierung von wasserbasierten Farben und Lacken bei. Seine Eigenschaften verbessern die Filmbildung, Haftung und Haltbarkeit .

- Butylacrylat wird in kosmetischen Formulierungen wie Nagellacken und Haarsprays aufgrund seiner filmbildenden Eigenschaften verwendet .

- Auf Butylacrylat basierende Hydrogele zeigen Superabsorption. Diese Materialien finden Anwendungen in Windeln, Wundverbänden und der Landwirtschaft .

Styrol

- Polystyrol (PS):

- PS-Schaum (allgemein bekannt als Styropor) wird häufig für Lebensmittelbehälter und Isolierungen verwendet .

- Styrol wird mit Butadien copolymerisiert, um Styrol-Butadien-Kautschuk (SBR) zu erzeugen. SBR wird in Reifen, Schuhen und Förderbändern verwendet .

- Styrol kann mit Acrylmonomeren (z. B. Butylacrylat) copolymerisiert werden, um Styrol-Acrylat-Copolymere zu bilden. Diese finden Anwendungen in Farben, Klebstoffen und Beschichtungen .

- Styrol wird mit anderen Polymeren (z. B. Acrylnitril-Butadien-Styrol, ABS) gemischt, um die mechanischen Eigenschaften und die Schlagzähigkeit zu verbessern .

Zusammenfassend lässt sich sagen, dass sowohl tert-Butylprop-2-enoat (Butylacrylat) als auch Styrol eine entscheidende Rolle in verschiedenen industriellen und wissenschaftlichen Anwendungen spielen, von Polymeren bis hin zu biomedizinischen Materialien und darüber hinaus. Ihre einzigartigen Eigenschaften tragen zu einer Vielzahl von innovativen Produkten und Technologien bei

Wirkmechanismus

Target of Action

Tert-butyl prop-2-enoate;styrene, also known as Tert-butyl acrylate and Styrene, is a compound that interacts with various targets. For instance, Tert-butyl acrylate has been found to interact with enzymes such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glucose metabolism, and signal transduction .

Mode of Action

The compound’s mode of action involves the interaction with its targets, leading to changes in their activity. For example, Calmodulin mediates the control of a large number of enzymes, ion channels, aquaporins, and other proteins by Ca(2+) . The interaction of Tert-butyl acrylate with these targets can potentially modulate their activities, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The affected pathways and their downstream effects are dependent on the specific targets that Tert-butyl prop-2-enoate;styrene interacts with. For instance, the interaction with Calmodulin can potentially affect calcium signaling pathways . .

Pharmacokinetics

It’s known that tert-butyl acrylate is slightly soluble in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of Tert-butyl prop-2-enoate;styrene’s action are dependent on its interaction with its targets. For instance, the interaction with Calmodulin can potentially modulate the activities of a large number of enzymes, ion channels, aquaporins, and other proteins . This can lead to changes in various cellular processes, including signal transduction, ion transport, and water transport .

Action Environment

The action, efficacy, and stability of Tert-butyl prop-2-enoate;styrene can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the body and its interaction with its targets Furthermore, its stability can be affected by factors such as temperature and pH.

Safety and Hazards

Butyl acrylate is classified as a Class 2 hazardous substance with high explosion hazard . It is of low acute toxicity with an LD50 (rat) of 3143 mg/kg . Exposure can occur through inhalation, skin and/or eye contact absorption, and ingestion . Symptoms may be dependent on exposure route, with skin and eye contact manifesting in redness, pain, and sensitivity; inhalation resulting in burning sensations, cough, shortness of breath, and sore throat; and ingestion resulting in abdominal pain, nausea, vomiting, and diarrhea .

Eigenschaften

IUPAC Name |

tert-butyl prop-2-enoate;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-5-6(8)9-7(2,3)4/h2-7H,1H2;5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOXLWGZJOJOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C.C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

698393-99-6, 697765-49-4, 127972-36-5, 27812-47-1 | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698393-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127972-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27812-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

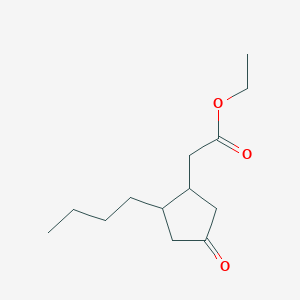

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)

![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)

![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)